Sodium acetate trihydrate-2-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

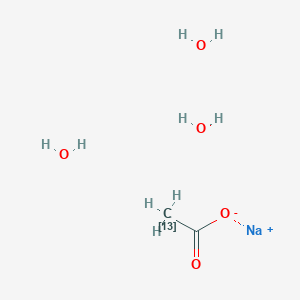

Sodium acetate trihydrate-2-13C (C₂H₃¹³CO₂Na·3H₂O) is a stable isotope-labeled derivative of sodium acetate trihydrate, where the carbon atom at the methyl position (C-2) is replaced by carbon-13 (¹³C). This isotopic labeling enables precise tracking in metabolic, biosynthetic, and structural studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

科学研究应用

Biochemical Applications

Metabolic Studies

Sodium acetate trihydrate-2-13C is extensively used in metabolic studies to trace carbon flux through metabolic pathways. Its incorporation into substrates allows researchers to analyze metabolic pathways in living organisms. For instance, it can be used to study neuro-glial metabolism, providing insights into energy metabolism in the brain .

Nuclear Magnetic Resonance Spectroscopy

The compound's labeling enhances the resolution of carbon nuclear magnetic resonance (NMR) spectroscopy. The incorporation of sodium acetate-2-13C results in enriched NMR spectra, facilitating the identification of microbial products and polyketides biosynthesis. This application is crucial for understanding complex biochemical interactions and product formation .

Medical Imaging

Hyperpolarized Magnetic Resonance Imaging

One of the most innovative applications of this compound is in hyperpolarized magnetic resonance imaging (MRI). This technique leverages the enhanced signal from the 13C isotope to visualize metabolic processes in real-time within animal models, such as rodents and pigs. It allows for non-invasive monitoring of tumor metabolism and other physiological processes, providing valuable data for cancer research and treatment .

Environmental Science

Biosensor Development

this compound can be integrated into biosensors for environmental monitoring. For example, it has been used in studies to detect organophosphate pesticides in water samples. The fluorescent properties of the compound enhance sensitivity and specificity in detecting contaminants, thereby aiding in environmental risk assessments .

Industrial Applications

Chemical Synthesis

In industrial settings, sodium acetate trihydrate serves as a precursor for synthesizing various chemicals and materials. Its role as a carbon source in fermentation processes is notable, particularly in producing biofuels and bioplastics .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biochemical Studies | Tracing carbon flux in metabolic pathways | Enhanced understanding of metabolism |

| Nuclear Magnetic Resonance | Improved resolution for identifying microbial products | Facilitates complex biochemical analysis |

| Medical Imaging | Hyperpolarized MRI for visualizing metabolic processes | Non-invasive monitoring |

| Environmental Science | Development of biosensors for detecting pollutants | Increased sensitivity and specificity |

| Industrial Synthesis | Precursor for chemical synthesis | Versatile applications in manufacturing |

化学反应分析

Dehydration and Thermal Decomposition

Upon heating, sodium acetate trihydrate-2-¹³C undergoes dehydration to form anhydrous sodium acetate-2-¹³C:

CH COONa 3H OΔCH COONa+3H O

At higher temperatures (>324°C), anhydrous sodium acetate-2-¹³C decomposes via decarboxylation to form sodium carbonate and methane-¹³C:

CH COONa+NaOHΔ CH +Na CO

This reaction is catalyzed by calcium oxide (CaO) or cesium salts .

Acid-Base Reactions

Sodium acetate trihydrate-2-¹³C acts as a weak base, reacting with strong acids (e.g., HCl) to regenerate acetic acid-2-¹³C:

CH COONa+HCl→CH COOH+NaCl

This property is exploited in buffer solutions (pH 4.5–5.5) for biochemical assays .

Esterification with Alkyl Halides

The compound reacts with alkyl halides (e.g., bromoethane) to form ¹³C-labeled esters:

CH COONa+BrCH CH →CH COOCH CH +NaBr

This reaction is critical in synthesizing isotopically labeled esters for organic chemistry research .

Role in Metabolic Pathways

In biological systems, sodium acetate-2-¹³C dissociates into sodium and acetate-2-¹³C ions. The labeled acetate participates in:

-

Gluconeogenesis : Converted to glucose via the citric acid cycle.

-

Lipid biosynthesis : Serves as a precursor for acetyl-CoA.

-

NMR studies : Hyperpolarized ¹³C-acetate MRI tracks metabolic activity in hepatic and cardiac tissues .

Phase-Change Behavior and Crystallization

Sodium acetate trihydrate-2-¹³C exhibits incongruent melting at 58°C, forming a supersaturated solution upon cooling. Crystallization is exothermic (ΔH = 264–289 kJ/kg), making it ideal for reusable heat packs:

CH COONa aq ⇌CH COONa 3H O s

Polymer additives (e.g., carboxymethyl cellulose) stabilize the trihydrate form across >1,000 thermal cycles .

| Property | Trihydrate | Anhydrous |

|---|---|---|

| Melting point | 58°C | 324°C (decomposes) |

| Density | 1.45 g/cm³ | 1.52 g/cm³ |

| Crystal structure | Distorted octahedral | 2D layered |

| Coordination geometry | 1D hydrogen-bonded chains | Hydrophobic stacking |

相似化合物的比较

Key Properties :

- Molecular Formula : C₂H₉NaO₅ (136.08 g/mol for unlabeled form; 137.08 g/mol for ¹³C variant due to isotopic mass difference) .

- Melting Point : ~58°C (trihydrate form), transitioning to anhydrous sodium acetate above 120°C .

- Latent Heat of Fusion : 264–289 kJ/kg, making it a high-performance phase change material (PCM) for thermal energy storage .

- Isotopic Purity : Typically >99% ¹³C enrichment for research applications .

Sodium Acetate Trihydrate (Unlabeled)

The unlabeled form (C₂H₃CO₂Na·3H₂O) shares identical bulk chemical and thermal properties but lacks isotopic labeling.

| Property | Sodium Acetate Trihydrate-2-13C | Sodium Acetate Trihydrate (Unlabeled) |

|---|---|---|

| Molecular Weight | 137.08 g/mol | 136.08 g/mol |

| Melting Point | 58°C | 58°C |

| Latent Heat of Fusion | 264–289 kJ/kg | 264–289 kJ/kg |

| Primary Applications | Isotopic tracing, biosynthetic studies | Thermal energy storage, pharmaceuticals |

| Cost | High (due to ¹³C enrichment) | Low |

Key Differences :

- The ¹³C label enables tracking in metabolic pathways (e.g., dinoflagellate toxin DTX5c biosynthesis) .

- Unlabeled trihydrate is preferred for industrial PCM applications due to cost-effectiveness .

Anhydrous Sodium Acetate

Anhydrous sodium acetate (C₂H₃CO₂Na) lacks water molecules, altering its thermal behavior and applications.

| Property | This compound | Anhydrous Sodium Acetate |

|---|---|---|

| Water Content | 39.0–40.5% (3 H₂O molecules) | 0% |

| Melting Point | 58°C (trihydrate) | 324°C |

| Thermal Stability | Dehydrates above 120°C | Stable up to 324°C |

| Applications | PCM, isotopic studies | Food preservative, pH buffer |

Functional Contrast :

- The trihydrate’s water content enables latent heat storage, while the anhydrous form is used in moisture-sensitive formulations .

Other Isotopic Variants (e.g., Sodium Acetate-1-13C)

Isotopic variants differ in the position of ¹³C labeling, affecting their utility in research.

Note: Positional specificity is critical for interpreting isotopic incorporation in metabolic pathways .

Potassium Acetate (Alternative PCM)

Potassium acetate (CH₃CO₂K) is another salt used in thermal storage but differs in cation and properties.

| Property | This compound | Potassium Acetate |

|---|---|---|

| Cation | Na⁺ | K⁺ |

| Melting Point | 58°C | 292°C (anhydrous) |

| Latent Heat of Fusion | 264–289 kJ/kg | ~200 kJ/kg |

| Cost | High (¹³C variant) | Moderate |

Functional Contrast :

- Sodium acetate trihydrate is superior for low-temperature PCM applications (e.g., hand warmers) due to its lower melting point and higher latent heat .

This compound

- Biosynthetic Studies : Used to trace methyl group incorporation in toxins (e.g., DTX5c) .

- Spectroscopy : Enhances NMR signal resolution for structural elucidation .

Unlabeled Sodium Acetate Trihydrate

准备方法

Key Synthetic Routes for Sodium Acetate Trihydrate-2-¹³C

Neutralization of ¹³C-Labeled Acetic Acid

The most direct method involves the neutralization of acetic acid-2-¹³C with sodium hydroxide or sodium carbonate. This approach is derived from conventional sodium acetate synthesis but requires ¹³C-enriched acetic acid as the starting material :

Reaction:

3^{13}\text{COOH} + \text{NaOH} \rightarrow \text{CH}3^{13}\text{COONa} + \text{H}_2\text{O} CH313COOH+NaOH→CH313COONa+H2O

Procedure:

-

Precursor Preparation : Acetic acid-2-¹³C (99 atom % ¹³C) is dissolved in deionized water to form a 50% (w/w) solution .

-

Neutralization : Sodium hydroxide is added incrementally under stirring at 50–65°C until the pH reaches 8–9 .

-

Crystallization : The solution is cooled to −5°C to induce crystallization, followed by centrifugation to isolate sodium acetate trihydrate-2-¹³C .

Yield : 55–66% (dependent on cooling rate and pH control) .

Carbonylation of Methanol with ¹³CO

An alternative industrial-scale method utilizes methanol carbonylation with ¹³C-enriched carbon monoxide, producing acetic acid-2-¹³C as an intermediate :

Reaction:

3\text{OH} + ^{13}\text{CO} \rightarrow \text{CH}3^{13}\text{COOH} CH3OH+13CO→CH313COOH

Procedure:

-

Catalytic Carbonylation : Methanol reacts with ¹³CO in the presence of a rhodium or iridium catalyst (e.g., Monsanto or Cativa process) .

-

Distillation : The resulting acetic acid-2-¹³C is purified via fractional distillation.

-

Neutralization : Treated with sodium hydroxide as described in Section 2.1 .

Isotopic Purity : >99 atom % ¹³C .

Optimization of Crystallization and Purification

Crystallization Conditions

The trihydrate form is obtained by cooling saturated solutions to subambient temperatures. Key parameters include:

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Cooling Temperature | −10°C to 30°C | Lower temps favor trihydrate |

| Stirring Rate | 200–400 rpm | Prevents agglomeration |

| pH | 7.4–8.2 | Minimizes free acetic acid |

Data from industrial protocols indicate that slow cooling (−1°C/min) yields larger crystals with fewer impurities .

Decolorization and Filtration

Mother liquors often require treatment with hydrogen peroxide (1–3% v/v) or potassium permanganate to oxidize organic impurities. Filtration at 80°C using G3 sintered glass funnels ensures removal of particulate matter .

Analytical Validation of Isotopic Incorporation

¹³C NMR Spectroscopy

¹³C NMR (125 MHz, D₂O) confirms labeling at the C2 position:

Isotope Ratio Mass Spectrometry (IRMS)

IRMS quantifies ¹³C/¹²C ratios, with typical δ¹³C values exceeding +900‰ for 99 atom % labeled material .

Industrial and Research Applications

Hyperpolarized MRI

Hyperpolarized sodium acetate-2-¹³C is used to probe real-time metabolic processes in vivo. Polarization levels of 12–36% have been achieved using parahydrogen-induced polarization (PHIP) .

Microbial Metabolism Studies

Incorporation of ¹³C into microbial polyketides enables tracking of biosynthetic pathways via ¹³C-NMR .

Comparative Analysis of Synthetic Methods

属性

分子式 |

C2H9NaO5 |

|---|---|

分子量 |

137.07 g/mol |

IUPAC 名称 |

sodium;acetate;trihydrate |

InChI |

InChI=1S/C2H4O2.Na.3H2O/c1-2(3)4;;;;/h1H3,(H,3,4);;3*1H2/q;+1;;;/p-1/i1+1;;;; |

InChI 键 |

AYRVGWHSXIMRAB-FGAGFBKLSA-M |

手性 SMILES |

[13CH3]C(=O)[O-].O.O.O.[Na+] |

规范 SMILES |

CC(=O)[O-].O.O.O.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。